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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

Atto 565 NHS Ester Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently
asked questions for researchers, scientists, and drug development professionals working with
Atto 565 NHS ester. Our goal is to help you improve your signal-to-noise ratio and achieve
optimal results in your fluorescence-based experiments.

Frequently Asked Questions (FAQSs)
Q1: What is Atto 565 NHS ester and what are its primary applications?

Atto 565 is a fluorescent label belonging to the rhodamine dye family.[1][2] It is characterized by
strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1]
[3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of
primary and secondary amines, such as those found in proteins (e.g., lysine residues) and
amine-modified oligonucleotides.[2][4][5][6][7]

Common applications for Atto 565 NHS ester include:

o Labeling of proteins and antibodies for immunofluorescence (IF), flow cytometry (FACS), and
other immunoassays.[1]

e Fluorescence in-situ hybridization (FISH).[1]

e High-resolution microscopy techniques such as PALM, dSTORM, and STED.[1][2]
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e Single-molecule detection.[1]
Q2: What are the optimal conditions for labeling with Atto 565 NHS ester?

Successful labeling with Atto 565 NHS ester is highly dependent on several factors, primarily
pH. The optimal pH range for the coupling reaction is between 8.0 and 9.0, with a pH of 8.3
being a commonly recommended starting point.[4][5][8][9] At this pH, the primary amino groups
on proteins are sufficiently deprotonated and highly reactive towards the NHS ester.[4][5] It is
crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium
bicarbonate buffer, as buffers containing primary amines (e.g., Tris) will compete with the target
molecule for labeling.[1][4][5]

Q3: How should | prepare and store the Atto 565 NHS ester stock solution?

It is highly recommended to prepare the Atto 565 NHS ester stock solution immediately before
use.[1][4][5] The NHS ester is susceptible to hydrolysis in the presence of water, which renders
it non-reactive.[4][5] The dye should be dissolved in an anhydrous, amine-free solvent such as
dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][5] If storage is necessary, the stock
solution should be stored at -20°C, protected from light and moisture.[4] To avoid issues with
dye aggregation and the formation of a colorless spiro-lactone, it is recommended to dilute an
aliquot of the stock solution with acidified ethanol for concentration determination.[4]

Q4: How do | remove unconjugated Atto 565 dye after the labeling reaction?

Removal of free, unreacted dye is critical for achieving a good signal-to-noise ratio. The most
common method for purifying the labeled conjugate is gel permeation chromatography (GPC),
using a resin such as Sephadex G-25.[1][4][5] The labeled protein will elute first as a colored
and fluorescent band, followed by a slower-moving band of the free dye.[5] Dialysis can also be
used for purification.

Troubleshooting Guide: Improving Signal-to-Noise
Ratio

A low signal-to-noise ratio can be caused by either a weak signal or high background. The
following guide addresses common issues and provides solutions.
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Problem 1: Weak or No Fluorescent Signal

Possible Cause Recommended Solution

- Verify pH: Ensure the labeling reaction buffer is
within the optimal pH range of 8.0-9.0.[4][5][8][9]
- Amine-Free Buffer: Confirm that your protein
solution and labeling buffer are free of amine-
containing substances like Tris or glycine.[1][4]
[5] If necessary, dialyze your protein against an
appropriate buffer like PBS.[1] - Optimize Dye-
to-Protein Ratio: The optimal molar ratio of dye
o ] to protein can vary. Start with a 2 to 3-fold molar

inefficient Labeling excess of the dye.[4] You may need to perform a
titration to find the optimal ratio for your specific
protein.[1][10] - Fresh Dye Stock: Prepare the
Atto 565 NHS ester solution immediately before
use to avoid hydrolysis.[1][4][5] - Incubation
Time: For Atto 565 NHS ester, a longer
incubation time of up to 18 hours at room
temperature may be required for the reaction to
go to completion.[4][9]

A protein concentration below 2 mg/mL can
Low Protein Concentration decrease labeling efficiency.[1] Concentrate

your protein solution if possible.

If your protein precipitates after labeling, it may
Protein Precipitation be due to over-labeling. Reduce the dye-to-

protein molar ratio in the labeling reaction.

- Minimize the exposure of your sample to the
Photobleaching excitation light. - Use an anti-fade mounting

medium.[11]

Problem 2: High Background Fluorescence
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Possible Cause

Recommended Solution

Insufficient Removal of Free Dye

- Thorough Purification: Ensure complete
removal of unconjugated dye using gel filtration
(e.g., Sephadex G-25) or extensive dialysis.[1]
[4][5] The presence of free dye is a major

source of background signal.

Non-Specific Binding of the Labeled Antibody

- Blocking: Increase the concentration and/or
incubation time of your blocking agent (e.qg.,
BSA, normal serum).[12][13] - Washing Steps:
Increase the number and duration of wash steps
after antibody incubations to remove non-
specifically bound antibodies.[14] - Antibody
Concentration: Titrate your primary and
secondary antibody concentrations to find the
optimal dilution that maximizes specific signal

while minimizing background.[13]

Autofluorescence of the Sample

- Control for Autofluorescence: Image an
unstained sample under the same conditions to
assess the level of autofluorescence.[11][15] -
Spectral Separation: If possible, choose a
fluorophore with an emission spectrum that is
well-separated from the autofluorescence

spectrum of your sample.

Hydrolyzed NHS Ester

Hydrolyzed, unreacted dye can contribute to
background. Ensure your dye stock is fresh and
anhydrous.[4][5]

Quantitative Data Summary
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Recommended
Parameter Reference
Value/Range
Labeling Reaction pH 8.0-9.0 [415181191
Recommended Labeling Buffer  pH 8.3 [41[5][16]
Protein Concentration > 2 mg/mL [1]
Initial Dye-to-Protein Molar
2:1t03:1 [4]

Ratio

Atto 565 Incubation Time

Up to 18 hours at room

[4119]

temperature
Atto 565 Excitation Maximum

~564 nm [1]
(Aex)
Atto 565 Emission Maximum

~590 nm [1]

(Aem)

Experimental Protocols
Detailed Protocol: Labeling an Antibody with Atto 565

NHS Ester

This protocol is a general guideline and may require optimization for your specific antibody.

1. Antibody Preparation:

 Dissolve or dialyze your antibody into an amine-free buffer, such as 0.1 M sodium
bicarbonate buffer, pH 8.3.[1] The antibody concentration should ideally be 2 mg/mL or

higher.[1]

e Ensure the antibody solution is free from any amine-containing substances like Tris, glycine,

or ammonium salts.[1]

2. Atto 565 NHS Ester Stock Solution Preparation:

o Immediately before starting the labeling reaction, dissolve the Atto 565 NHS ester in
anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.[1][5]
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. Labeling Reaction:

Calculate the required volume of the dye stock solution to achieve a desired molar excess. A
2-fold molar excess is a good starting point for antibodies.[1]

Slowly add the dye solution to the antibody solution while gently stirring.

Incubate the reaction mixture for up to 18 hours at room temperature, protected from light.[4]

[°]
. Purification of the Labeled Antibody:

Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume at least 10 times the
volume of your reaction mixture.

Equilibrate the column with PBS (pH 7.4).[4]

Apply the reaction mixture to the top of the column.

Elute the conjugate with PBS. The first colored, fluorescent fraction to elute will be your
labeled antibody. A second, slower-moving band will be the free dye.[5]

. Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm
(for Atto 565).

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the
antibody and Atto 565. A correction factor for the dye's absorbance at 280 nm should be
applied.

Visualizations
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Caption: Workflow for labeling an antibody with Atto 565 NHS ester.
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Caption: Troubleshooting logic for a low signal-to-noise ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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